molecular formula C12H12ClN3O B345652 2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine CAS No. 115581-31-2

2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine

Cat. No.: B345652
CAS No.: 115581-31-2
M. Wt: 249.69g/mol
InChI Key: URYHJKZKECLILE-UHFFFAOYSA-N
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Description

“2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine” is a chemical compound . It has been mentioned in the context of being a potent inducer of apoptosis with high in vivo activity .


Synthesis Analysis

The synthesis of this compound and its intermediates has been described in scientific literature . The compound has been prepared from various precursors and isolated as a solid .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as 1H NMR (Nuclear Magnetic Resonance) and 13C NMR .


Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis . It’s also involved in biological processes such as inducing apoptosis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its melting point, boiling point, and molar conductance can be measured . Its molecular weight is 249.69g/mol.

Future Directions

The compound has shown promising results in inducing apoptosis, suggesting potential applications in medical and pharmaceutical research . Further studies could explore these possibilities in more detail.

Properties

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-15-11-6-7-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYHJKZKECLILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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